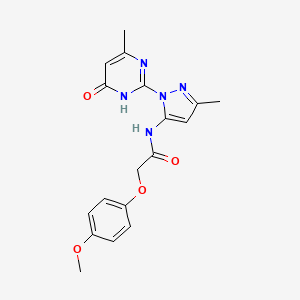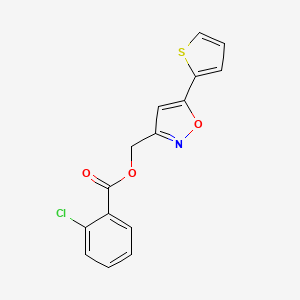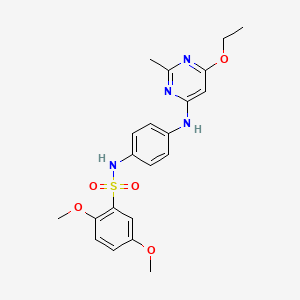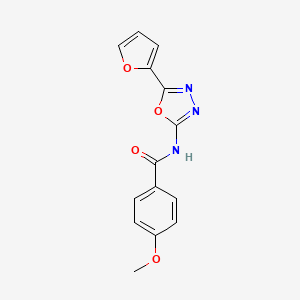
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carboxylic acid group . The benzodioxol group is a common motif in many bioactive compounds, including some pharmaceuticals . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s found in many important compounds, including antimalarial drugs. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it’s often involved in reactions .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the functional groups on the benzodioxol and quinoline rings. Unfortunately, without more specific information, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. For example, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and lung cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of other types of cancer cells, such as prostate cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of viruses, such as the human immunodeficiency virus (HIV).
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been found to target nitric oxide synthase, inducible . This enzyme plays a crucial role in generating nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid in laboratory experiments include its ability to inhibit the growth of certain types of cancer cells and viruses, as well as its anti-inflammatory and antioxidant properties. Additionally, this compound is relatively inexpensive and easy to synthesize. However, this compound is not completely safe for humans and animals, and should be used with caution. Additionally, this compound has not been extensively tested, and its long-term effects are not fully understood.
Future Directions
The potential future directions for research on 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid include further studies on its potential applications in the treatment of cancer and other diseases, as well as its potential to inhibit the growth of certain types of viruses. Additionally, further studies could be conducted to determine the long-term effects of this compound on humans and animals. Finally, further research could be conducted to develop new synthesis methods for this compound, as well as to improve its safety profile.
Synthesis Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 4-methyl-1,3-benzodioxole in the presence of a base, such as potassium carbonate. This reaction yields 4-chloro-2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline. The second step involves the conversion of 4-chloro-2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline to this compound(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid through the use of a carboxylation reaction. This reaction can be achieved using an acid, such as sulfuric acid, and an esterifying agent, such as ethyl acetate.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDPYKNVAVDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2393026.png)


![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)



![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)





